molecular formula C8H13ClN2 B1492759 4-(2-chloroethyl)-3-isopropyl-1H-pyrazole CAS No. 2092067-27-9

4-(2-chloroethyl)-3-isopropyl-1H-pyrazole

Cat. No.: B1492759
CAS No.: 2092067-27-9
M. Wt: 172.65 g/mol
InChI Key: XJTUYVNRRQPCNX-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-3-isopropyl-1H-pyrazole is a chemical reagent For Research Use Only, not for human or veterinary diagnostics or therapeutic applications. Research Applications and Value: This compound is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are fundamental scaffolds in medicinal and agricultural chemistry . The structure features a 2-chloroethyl chain at the 4-position and an isopropyl group at the 3-position of the 1H-pyrazole ring. The chloroethyl moiety is a versatile synthetic handle, allowing this molecule to serve as a key intermediate for the construction of more complex molecules through nucleophilic substitution reactions . Researchers can utilize this compound to develop novel chemical entities for various investigative purposes. Pyrazole derivatives are extensively studied due to their broad spectrum of biological activities, which include antimicrobial, anti-inflammatory, anticancer, and antitubercular properties . The specific substitution pattern on this pyrazole core makes it a valuable template for structure-activity relationship (SAR) studies in drug discovery campaigns. Researchers are often interested in synthesizing and screening such derivatives to identify new lead compounds that modulate specific biological targets . Handling and Storage: This product should be stored in a cool, dark place under an inert atmosphere at room temperature. Researchers should handle the compound with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

4-(2-chloroethyl)-5-propan-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2/c1-6(2)8-7(3-4-9)5-10-11-8/h5-6H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTUYVNRRQPCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis

The pyrazole ring is commonly synthesized by condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For instance, phenyl hydrazine derivatives react with methyl acetoacetate or ethyl pyruvate to form substituted pyrazolones, which can be further functionalized.

In the case of 3-isopropyl substitution, isopropyl-substituted hydrazines or ketones are employed as starting materials. The isopropyl group is introduced either via the hydrazine derivative or by using isopropyl-substituted diketones.

Introduction of the 2-Chloroethyl Group

The 2-chloroethyl substituent at the 4-position of the pyrazole ring is typically introduced through alkylation reactions using 2-chloroethyl halides (e.g., 2-chloroethyl chloride or bromide) under basic conditions. The reaction often proceeds via nucleophilic substitution on the pyrazole nitrogen or carbon atoms, depending on the reaction conditions and the pyrazole tautomer involved.

Alternatively, chlorination reactions can be employed to convert hydroxyethyl intermediates into chloroethyl derivatives using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Representative Preparation Example

A typical preparation sequence might involve:

  • Formation of 3-isopropyl-1H-pyrazole : Condensation of isopropyl-substituted hydrazine with an appropriate β-ketoester.
  • Alkylation at the 4-position : Treatment of the pyrazole with 2-chloroethyl chloride in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., acetone or DMF) at controlled temperatures (25–60°C).
  • Purification : The product is purified by recrystallization or column chromatography.

Detailed Reaction Data and Analysis

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrazole ring formation Isopropyl hydrazine + β-ketoester, reflux 75–85 Typical condensation in ethanol or methanol solvent, monitored by TLC
2 Alkylation 2-chloroethyl chloride, K2CO3, acetone, 30-60°C 65–80 Base-promoted alkylation; temperature control critical to avoid side reactions
3 Purification Recrystallization from ethanol or ethyl acetate - High purity product obtained; melting point and NMR confirm structure

Research Findings and Optimization

  • Catalyst and Base Selection : Potassium carbonate is preferred for its mild basicity and compatibility with chloroethyl halides, minimizing side reactions.
  • Solvent Effects : Polar aprotic solvents such as acetone or DMF enhance nucleophilicity of pyrazole nitrogen and facilitate alkylation.
  • Temperature Control : Maintaining moderate temperatures (30–60°C) is crucial to prevent decomposition or over-chlorination.
  • One-Pot Synthesis Potential : Some patents suggest one-pot processes combining pyrazole formation and alkylation to improve efficiency and reduce waste, although specific application to 4-(2-chloroethyl)-3-isopropyl-1H-pyrazole requires further validation.

Spectroscopic and Analytical Characterization

The prepared compound is typically characterized by:

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Advantages Limitations
1 Isopropyl hydrazine + β-ketoester Base (K2CO3), 2-chloroethyl chloride, acetone, 30-60°C Straightforward, moderate yield Requires careful temperature control
2 Pyrazole intermediate + chlorinating agent POCl3 or SOCl2 for chlorination High selectivity for chloroethyl Use of corrosive reagents
3 One-pot synthesis (hydrazine + alkylation) Base, polar aprotic solvent, sequential steps Economical, reduced waste Process optimization needed

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)-3-isopropyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include substituted pyrazoles with various functional groups.

    Oxidation: Products include hydroxylated or carbonylated derivatives.

    Reduction: Products include reduced pyrazole derivatives with modified substituents.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including 4-(2-chloroethyl)-3-isopropyl-1H-pyrazole , in cancer treatment. The compound exhibits promising anticancer activity through various mechanisms:

  • Kinase Inhibition : Pyrazole derivatives are known to inhibit specific kinases involved in cancer progression. For instance, compounds similar to This compound have been shown to inhibit AKT2/PKBβ, a kinase associated with glioma malignancy and poor patient survival outcomes .
  • Cell Line Studies : In vitro studies have demonstrated that pyrazole derivatives can significantly reduce the viability of various cancer cell lines, including glioblastoma and others. For example, one study reported that a related compound inhibited 3D neurosphere formation in primary patient-derived glioma stem cells while exhibiting low toxicity towards non-cancerous cells .

Antimicrobial Activities

The antimicrobial potential of pyrazole compounds is well-documented. This compound has been noted for:

  • Broad-spectrum Activity : Pyrazoles are recognized for their antibacterial and antifungal properties. They have been evaluated against various pathogens, showing effectiveness in inhibiting bacterial growth and fungal infections .
  • Mechanisms of Action : The mechanisms often involve disrupting microbial cell wall synthesis or inhibiting specific enzymes critical for microbial survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Modifications at various positions on the pyrazole ring can enhance biological activity:

Compound ModificationEffect on Activity
Substitution at C-4Enhances anticancer potency against specific cell lines
Alteration of halogen substituentsModifies kinase inhibition profile

Case Study 1: Anticancer Efficacy

A study investigated a series of pyrazole compounds, including derivatives of This compound , for their anticancer properties against glioblastoma cell lines. The results indicated significant growth inhibition with IC50 values in the low micromolar range, suggesting that structural modifications could yield even more potent derivatives .

Case Study 2: Antimicrobial Activity

Another research effort focused on synthesizing new pyrazole derivatives that exhibited enhanced antimicrobial properties. The study found that certain modifications led to increased efficacy against resistant strains of bacteria, supporting the potential use of these compounds in developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-3-isopropyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
4-(2-Chloroethyl)-3-isopropyl-1H-pyrazole C₈H₁₂ClN₂ 173.65 4-ClCH₂CH₂, 3-isopropyl Predicted high lipophilicity*
4-(2-Chloroethyl)morpholine C₆H₁₂ClNO 149.62 Morpholine ring, 4-ClCH₂CH₂ Polar, water-soluble
Bendamustine Related Compound I RS C₁₈H₂₅Cl₂N₃O₂ 386.32 Bis(chloroethyl), benzimidazole High alkylating activity
4-Chloro-3-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole C₁₀H₁₄ClF₃N₂O 270.68 4-Cl, 3-isobutoxymethyl, 1-CF₃CH₂ High density (1.29 g/cm³), low pKa

*Predicted based on analogous pyrazole derivatives ().

Pharmacological Potential

  • Anticancer Applications : Benzimidazole-chalcone derivatives with chloroethyl groups () show 50–86% yields and moderate cytotoxicity, suggesting that pyrazole analogs could be optimized for similar targets .
  • Toxicity Profile : Nitrosoureas with high carbamoylating activity () exhibit dose-limiting toxicity, whereas pyrazoles may offer safer profiles due to structural simplicity .

Biological Activity

4-(2-Chloroethyl)-3-isopropyl-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₀ClN₃
  • Molecular Weight : 185.64 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chloroethyl group is known to enhance electrophilic reactivity, allowing the compound to form covalent bonds with nucleophilic sites in proteins. This interaction can lead to inhibition of enzyme activity or modulation of receptor functions, impacting various cellular pathways.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Pyrazole derivatives have been explored for their anti-inflammatory potential. In vitro studies have demonstrated that compounds within this class can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole derivatives were found to inhibit these cytokines by over 80% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Properties

The anticancer activity of this compound has been investigated in various cancer cell lines. Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of proliferation markers. Notably, it has shown promising results in assays against human cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer), with IC50 values in the low micromolar range .

Research Findings and Case Studies

StudyFindingsReference
Selvam et al.Synthesized novel pyrazole derivatives with significant anti-inflammatory activity (up to 85% inhibition)
Chandra et al.Developed 1-thiocarbamoyl pyrazole derivatives showing high MAO-B inhibitory activity
Burguete et al.Investigated anti-bacterial activity against E. coli and S. aureus, identifying key structural features for activity enhancement

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing 4-(2-chloroethyl)-3-isopropyl-1H-pyrazole?

  • Methodological Answer : Optimize temperature, solvent, and catalyst systems. For example, pyrazole derivatives with chloroethyl groups have been synthesized at elevated temperatures (e.g., 180°C in acetonitrile) to enhance cyclization efficiency. Post-synthesis purification via silica gel column chromatography (using gradients of ethyl acetate/hexane) is recommended to isolate the target compound from byproducts .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Use a combination of 1H^1H/13C^{13}C NMR to confirm substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities. For non-crystalline samples, FT-IR can identify functional groups like C-Cl and N-H stretches .

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Methodological Answer : Chloroethyl groups may introduce polar byproducts. Use gradient column chromatography with silica gel (e.g., 20–50% ethyl acetate in hexane) to separate the target compound. For volatile impurities, rotary evaporation under reduced pressure (<40°C) prevents thermal degradation .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloroethyl vs. isopropyl) influence bioactivity in pyrazole derivatives?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents. Compare IC50_{50} values in enzyme inhibition assays (e.g., dihydroorotate dehydrogenase, DHODH) to quantify effects. Computational docking (e.g., AutoDock Vina) can predict binding interactions, with chloroethyl groups potentially enhancing hydrophobic binding in enzyme pockets .

Q. What mechanisms underlie contradictory biological activity data for pyrazole derivatives in pharmacological screens?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability) or off-target effects. Validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Cross-reference with structural analogs, such as 5-(4-chlorophenyl)-1H-pyrazole derivatives, to identify conserved pharmacophores .

Q. How can computational modeling guide the design of pyrazole-based enzyme inhibitors?

  • Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to assess ligand-enzyme complex stability. Density functional theory (DFT) calculations predict electronic properties of the chloroethyl group, which may influence binding affinity. Validate models with in vitro inhibition assays against targets like DHODH .

Q. What strategies resolve isomerism issues in pyrazole derivatives during synthesis?

  • Methodological Answer : Regioisomers (e.g., 1H- vs. 2H-pyrazole tautomers) can be distinguished via 1H^1H NMR (chemical shifts of NH protons) or LC-MS/MS. For geometric isomers, NOESY NMR identifies spatial proximity of substituents. Chiral HPLC separates enantiomers if asymmetric centers are present .

Q. How are spectroscopic databases utilized to verify novel pyrazole derivatives?

  • Methodological Answer : Compare experimental spectra (e.g., 13C^{13}C NMR, IR) with entries in databases like SpectraBase or PubChem. For this compound, match key peaks (e.g., C-Cl stretch at ~650 cm1^{-1}) to confirm identity. Cross-check with computational spectral predictions using tools like ACD/Labs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-(2-chloroethyl)-3-isopropyl-1H-pyrazole
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4-(2-chloroethyl)-3-isopropyl-1H-pyrazole

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